
Hiv-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hiv-IN-10 is a compound that has garnered significant attention in the field of HIV research. It is primarily known for its role as an HIV-1 integrase inhibitor, which means it interferes with the integration of the viral genome into the host cell’s DNA. This makes it a crucial component in the fight against HIV, as it helps to prevent the replication and spread of the virus within the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of quality control measures to monitor the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Hiv-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the conversion of functional groups.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Hiv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of integrase inhibition. In biology, it helps researchers understand the integration process of HIV and develop new strategies to combat the virus. In medicine, this compound is a potential therapeutic agent for treating HIV infections. In industry, it can be used in the development of new drugs and diagnostic tools.
Mecanismo De Acción
Hiv-IN-10 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme that is essential for the integration of the viral genome into the host cell’s DNA. By binding to the active site of the integrase enzyme, this compound prevents the enzyme from catalyzing the integration process. This inhibition disrupts the replication cycle of the virus, thereby reducing its ability to spread and infect new cells.
Comparación Con Compuestos Similares
Hiv-IN-10 is unique among HIV-1 integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include other integrase inhibitors like raltegravir, elvitegravir, and dolutegravir. While these compounds also inhibit the integrase enzyme, this compound has distinct structural features that may offer advantages in terms of potency, selectivity, and resistance profiles.
List of Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their effectiveness and suitability for different patient populations.
Propiedades
Fórmula molecular |
C25H17F3N4O3S |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
N-[4-(2,4-difluorophenoxy)-3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C25H17F3N4O3S/c1-15-29-30-25-11-2-16(14-32(15)25)21-13-19(31-36(33,34)20-7-3-17(26)4-8-20)6-10-23(21)35-24-9-5-18(27)12-22(24)28/h2-14,31H,1H3 |
Clave InChI |
FETZTCIBTDELSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(C=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F)OC5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


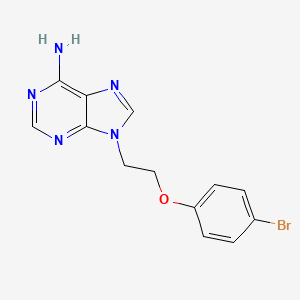
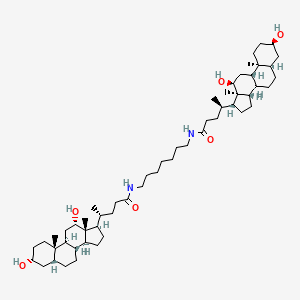
![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B15135420.png)
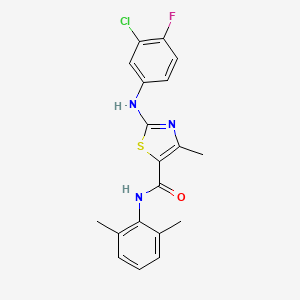
![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)
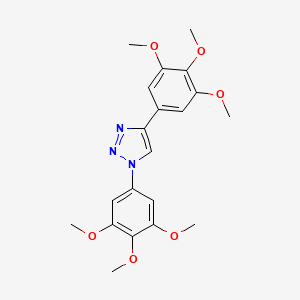

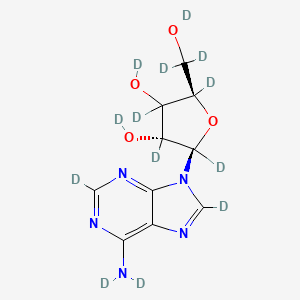
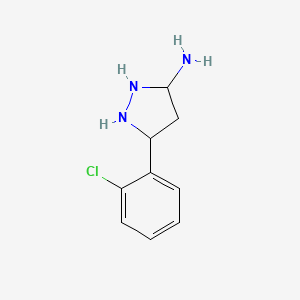
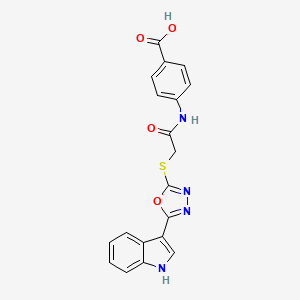

![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
